An In-depth Technical Guide to (2-Amino-5-ethylphenyl)boronic Acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to (2-Amino-5-ethylphenyl)boronic Acid: Properties, Synthesis, and Applications
Executive Summary: (2-Amino-5-ethylphenyl)boronic acid is a bifunctional organoboron compound of significant interest to the chemical and pharmaceutical sciences. As a substituted arylboronic acid, it serves as a versatile and crucial building block in modern organic synthesis, primarily through its application in palladium-catalyzed cross-coupling reactions. The presence of both a nucleophilic amino group and an electrophilically-active boronic acid moiety on the same scaffold provides unique opportunities for sequential and site-selective functionalization. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, prevalent synthetic and purification strategies, and core applications, with a particular focus on its role in the Suzuki-Miyaura coupling reaction—a cornerstone of modern drug discovery and materials science.
Chemical Identity and Structure
(2-Amino-5-ethylphenyl)boronic acid belongs to the broad class of arylboronic acids, which are characterized by a boronic acid group [-B(OH)₂] attached directly to an aromatic ring. The ethyl and amino substituents on the phenyl ring modulate its electronic properties and steric profile, influencing its reactivity and physical characteristics.
Nomenclature and Identifiers
| Property | Value |
| Systematic Name | (2-Amino-5-ethylphenyl)boronic acid |
| Molecular Formula | C₈H₁₂BNO₂ |
| Molecular Weight | 165.00 g/mol |
| CAS Number | 1000302-36-7 |
| Canonical SMILES | CCC1=CC(=C(C=C1)N)B(O)O |
Chemical Structure
The molecule possesses a planar sp²-hybridized boron atom, which imparts it with mild Lewis acidic properties.[1] The amino and ethyl groups are positioned ortho and para to the boronic acid, respectively.
Caption: Chemical structure of (2-Amino-5-ethylphenyl)boronic acid.
Physicochemical Properties
The physical and chemical properties of boronic acids are highly dependent on the substituents attached to the phenyl ring.
General Properties
| Property | Description | Citation |
| Appearance | Typically an off-white to light-colored crystalline powder. | |
| Melting Point | Expected to be higher than the analogous 2-ethylphenylboronic acid (102.5-107.5 °C) due to hydrogen bonding from the amino group. | [2] |
| Stability | Moderately stable under standard atmospheric conditions. Boronic acids can undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines, especially upon heating. | [1] |
| Toxicity | Generally considered to have low toxicity, degrading to boric acid, which is largely benign. However, standard laboratory precautions should always be observed. | [3] |
Solubility Profile
Arylboronic acids exhibit predictable solubility based on their polarity.
-
High Solubility: Polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethanol, and acetone.[4][5]
-
Low Solubility: Nonpolar organic solvents like hexanes and carbon tetrachloride.[1]
-
Aqueous Solubility: The presence of the polar amino group enhances aqueous solubility compared to unsubstituted phenylboronic acid, though solubility can be limited and is pH-dependent. The solubility of boronic acids in aqueous media can be significantly increased by the addition of polyols like mannitol, which form more soluble boronate esters.[6]
Acidity and Lewis Acid Character
Boronic acids are weak Lewis acids due to the empty p-orbital on the sp²-hybridized boron atom.[3]
-
pKa: The pKa of a boronic acid is a measure of the equilibrium between the neutral trigonal planar form and the anionic tetrahedral boronate form in an aqueous solution. For phenylboronic acid, the pKa is approximately 8.83.[1] The electron-donating nature of the amino and ethyl groups on (2-Amino-5-ethylphenyl)boronic acid is expected to increase the electron density at the boron center, making it a weaker Lewis acid and thus raising its pKa value relative to the unsubstituted parent compound.[3] At physiological pH (~7.4), the compound will exist predominantly in its neutral, uncharged form.[3]
Synthesis and Purification
The synthesis of substituted arylboronic acids is well-established, typically involving the formation of an organometallic intermediate followed by quenching with a boron electrophile.
Retrosynthetic Analysis
A common and effective strategy for synthesizing (2-Amino-5-ethylphenyl)boronic acid involves a lithium-halogen exchange from a readily available haloaniline precursor.
Caption: Retrosynthetic pathway for (2-Amino-5-ethylphenyl)boronic acid.
Experimental Protocol: Synthesis via Lithiation-Borylation
This protocol describes a general laboratory-scale synthesis. All operations must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 4-bromo-3-ethylaniline (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Causality: This cryogenic temperature is critical to prevent side reactions and ensure the stability of the highly reactive aryllithium intermediate.
-
Lithiation: Slowly add n-butyllithium (n-BuLi, ~2.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C. The extra equivalent of n-BuLi is required to deprotonate the acidic N-H proton of the aniline before the lithium-halogen exchange can occur. Stir the resulting mixture at -78 °C for 1 hour.
-
Borylation: To the aryllithium solution, add triisopropyl borate (B(O-iPr)₃, 1.5 eq) dropwise, again ensuring the temperature remains below -70 °C. Causality: The borate ester is the electrophile that traps the nucleophilic aryllithium species. It is added slowly to control the exothermicity of the reaction.
-
Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Hydrolysis: Cool the mixture to 0 °C in an ice bath and carefully quench the reaction by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl) until the pH is acidic (~pH 2). Stir vigorously for 1-2 hours to hydrolyze the boronate ester to the desired boronic acid.
-
Workup and Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). The product's location (organic vs. aqueous layer) can be pH-dependent due to the amine functionality. Adjusting the pH of the aqueous layer to be slightly basic may be necessary to extract the free amine form into the organic phase. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol or ethyl acetate/hexanes) or by column chromatography on silica gel.
Handling, Storage, and Safety
Proper handling and storage are essential for maintaining the integrity of the compound and ensuring laboratory safety.
-
Safety Precautions: (2-Amino-5-ethylphenyl)boronic acid should be handled in a well-ventilated area or a chemical fume hood.[7] Based on data for analogous compounds, it may cause skin and serious eye irritation.[8][9] Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.[10] Avoid inhalation of dust.
-
Storage and Stability: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[7] For long-term storage, refrigeration (-20°C) under an inert atmosphere is recommended to prevent degradation and dehydration to the boroxine.[4]
Core Application: The Suzuki-Miyaura Cross-Coupling
The premier application of (2-Amino-5-ethylphenyl)boronic acid is as a coupling partner in the Suzuki-Miyaura reaction. This Nobel Prize-winning reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly for constructing biaryl and vinyl-aryl structures.[11][12]
Mechanistic Overview
The Suzuki coupling proceeds via a catalytic cycle involving a palladium(0) species. The key steps are oxidative addition, transmetalation, and reductive elimination. A base is required to activate the boronic acid, forming a more nucleophilic "ate" complex that facilitates the transmetalation step.[13]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki Coupling with an Aryl Bromide
This protocol provides a general procedure for coupling (2-Amino-5-ethylphenyl)boronic acid with a generic aryl bromide.
-
Reagent Preparation: In a reaction vessel, combine the aryl bromide (1.0 eq), (2-Amino-5-ethylphenyl)boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq). Causality: An excess of the boronic acid is often used to ensure complete consumption of the more valuable aryl halide. The choice of catalyst and base is critical and depends on the specific substrates.
-
Solvent Addition: Add a degassed solvent system. A common choice is a biphasic mixture like dioxane/water or an organic solvent like DMF. Causality: Degassing the solvent (e.g., by sparging with argon) is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Reaction: Heat the mixture with stirring (typically 80-100 °C) under an inert atmosphere. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude biaryl product is then purified, typically by flash column chromatography on silica gel.
Role in Drug Discovery and Medicinal Chemistry
The unique structural features of (2-Amino-5-ethylphenyl)boronic acid make it a valuable reagent in the synthesis of complex molecules for pharmaceutical research.
-
Scaffold Elaboration: It serves as a pre-functionalized building block, allowing medicinal chemists to introduce the 2-amino-5-ethylphenyl moiety into a target molecule. This is particularly useful in structure-activity relationship (SAR) studies, where systematic modification of a lead compound is required.
-
Bifunctional Linker: The free amino group provides a handle for subsequent chemical modifications after the Suzuki coupling has been performed. For example, it can be acylated, alkylated, or used in the formation of amides, sulfonamides, or ureas, enabling the rapid generation of compound libraries.
-
Boron in Therapeutics: While this specific compound is primarily used as a synthetic intermediate, the boronic acid functional group itself is a key pharmacophore in several approved drugs, such as the proteasome inhibitor bortezomib (Velcade®).[6][14] Boronic acids can form reversible covalent bonds with diols present in biological targets like enzymes or carbohydrates, a property that is increasingly exploited in drug design.[15][16] The use of building blocks like (2-Amino-5-ethylphenyl)boronic acid is integral to the discovery of new boron-containing therapeutics.[14]
References
- Rossi, R., et al. (n.d.). A Facile Hydroxylation of Arylboronic Acids Mediated by Sodium Ascorbate.
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s d fine-chem limited. (n.d.). PHENYL BORONIC ACID Safety Data Sheet. Retrieved from [Link]
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Wikipedia. (n.d.). Phenylboronic acid. Retrieved from [Link]
- Czapik, A., et al. (2020, June 6). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824.
- Valenzuela, S. A., et al. (2022, November 1). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071-15076.
- Myers, A. (n.d.). The Suzuki Reaction. Chem 115 Handout. Retrieved from a university chemistry course website.
- Hall, D. G., et al. (2025, August 7). Development of an Efficient Synthesis of (2-Aminopyrimidin-5-yl) Boronic Acid.
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Angene. (2023, March 20). What is the application of 2-Amino-pyrimidine-5-boronic acid in coupling reactions? Retrieved from [Link]
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MIT Technology Licensing Office. (n.d.). Boron-Containing Pharmacophore. Retrieved from [Link]
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Santos, M. A., et al. (2020, September 21).
- Li, Y., et al. (n.d.). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. PMC.
- Wang, B. (2010, May 5).
- Kascatan-Nebioglu, A., et al. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid.
- Chem Help ASAP. (2020, February 14). Suzuki cross-coupling reaction. YouTube.
- Google Patents. (n.d.). CN104277060A - Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride.
- Hall, D. G. (2010, June 1).
- Valenzuela, S. A., et al. (2022, November 18).
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Amerigo Scientific. (n.d.). Boronic Acids and Derivatives. Retrieved from [Link]
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